

# Spectroscopic Profile of Methyl 3-amino-4-bromothiophene-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name:	Methyl 3-amino-4-bromothiophene-2-carboxylate
Cat. No.:	B599745

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-amino-4-bromothiophene-2-carboxylate**, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Executive Summary

**Methyl 3-amino-4-bromothiophene-2-carboxylate** (CAS No. 161833-42-7) is a substituted thiophene derivative with significant potential in organic synthesis. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and quality control in various applications. This document compiles and presents the available  $^1\text{H}$  NMR data and provides a general framework for the acquisition and interpretation of  $^{13}\text{C}$  NMR, IR, and MS data, which are crucial for the structural elucidation of this compound.

## Spectroscopic Data

The spectroscopic data for **methyl 3-amino-4-bromothiophene-2-carboxylate** is summarized below. The following tables present the known  $^1\text{H}$  NMR data. While specific experimental data

for  $^{13}\text{C}$  NMR, IR, and MS were not available in publicly accessible databases at the time of this publication, representative methodologies for their acquisition are detailed in the Experimental Protocols section.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.29	s	1H	Thiophene H-5
5.63	br s	2H	-NH <sub>2</sub>
3.85	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz[[1](#)]

### $^{13}\text{C}$ NMR Data

Specific experimental data not available.

### Infrared (IR) Spectroscopy

Specific experimental data not available.

### Mass Spectrometry (MS)

Specific experimental data not available.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for thiophene derivatives, adaptable for **methyl 3-amino-4-bromothiophene-2-carboxylate**.

## NMR Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), and transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 MHz or higher field spectrometer.  $^1\text{H}$  NMR spectra are typically acquired with a standard pulse program, while  $^{13}\text{C}$  NMR spectra are recorded with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

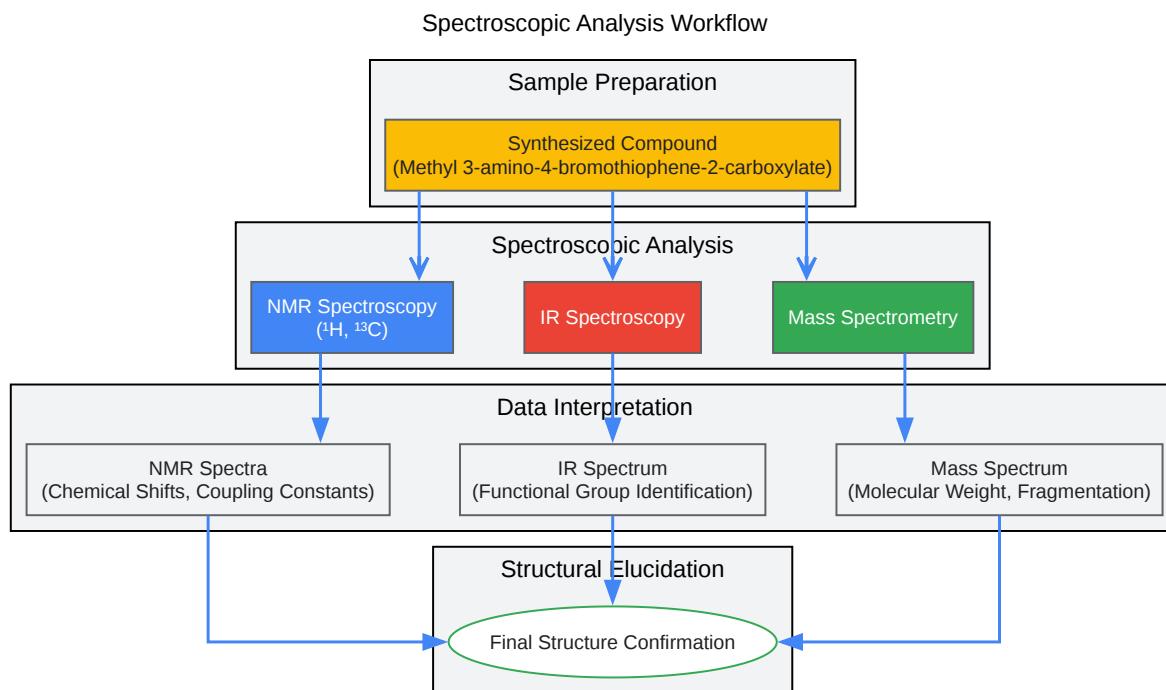
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using electrospray ionization (ESI) or electron impact (EI) techniques. The sample would be dissolved in a suitable solvent and introduced into the ion source. The mass-to-charge ratio ( $m/z$ ) of the resulting ions would be recorded to determine the molecular weight and fragmentation pattern of the compound.

## Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like **methyl 3-amino-4-bromothiophene-2-carboxylate** using spectroscopic methods.



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*Spectroscopic analysis workflow for structural determination.*

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation of **methyl 3-amino-4-bromothiophene-2-carboxylate** and is a standard practice in chemical research and drug development.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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